

# An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carbaldehyde

Cat. No.: B3296527

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of **2-Methoxyquinoline-4-carbaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.

## Core Physicochemical Properties

**2-Methoxyquinoline-4-carbaldehyde** is a quinoline derivative with potential applications in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

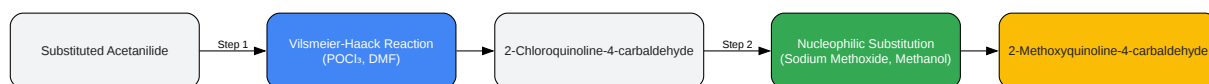
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	187.19 g/mol	[2][3][4]
Monoisotopic Mass	187.06332 Da	[1]
Predicted XlogP	2.0	[1]
Physical State	Solid (presumed)	Inferred from related isomers
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

## Synthesis and Characterization

While a direct and detailed experimental protocol for the synthesis of **2-Methoxyquinoline-4-carbaldehyde** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of its isomers and related quinoline derivatives. A common method for introducing the methoxy group at the 2-position of a quinoline ring is through nucleophilic substitution of a 2-chloroquinoline precursor. The carbaldehyde group at the 4-position can be introduced via a Vilsmeier-Haack reaction on an appropriate acetanilide precursor to form the 2-chloroquinoline-4-carbaldehyde intermediate.

## Postulated Synthesis Workflow

A potential two-step synthesis is outlined below. This workflow is based on established synthetic methodologies for similar quinoline derivatives.[5][6][7]



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A postulated two-step synthesis of **2-Methoxyquinoline-4-carbaldehyde**.

**Step 1: Vilsmeier-Haack Reaction** The synthesis would likely begin with a suitable N-acetylated aniline derivative. Treatment with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF), would yield the 2-chloroquinoline-4-carbaldehyde intermediate.<sup>[6][7]</sup> This reaction is a versatile method for the formylation and cyclization of activated aromatic compounds.

**Step 2: Nucleophilic Aromatic Substitution** The resulting 2-chloroquinoline-4-carbaldehyde would then undergo a nucleophilic aromatic substitution reaction. Refluxing the intermediate with sodium methoxide in methanol would substitute the chloro group at the 2-position with a methoxy group to yield the final product, **2-Methoxyquinoline-4-carbaldehyde**.<sup>[5]</sup>

## Spectroscopic Characterization

No specific experimental spectroscopic data for **2-Methoxyquinoline-4-carbaldehyde** has been identified in the surveyed literature. However, based on the analysis of its isomers and related quinoline structures, the expected spectral characteristics can be predicted.<sup>[2][8][9][10][11][12][13][14][15][16]</sup>

### Expected <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, a singlet for the aldehyde proton, and a singlet for the methoxy group protons. The aromatic protons would likely appear in the range of 7.0-9.0 ppm, with the aldehyde proton resonating further downfield, typically above 9.5 ppm. The methoxy protons would be expected to appear as a singlet around 4.0 ppm.

### Expected <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum would be characterized by signals for the nine carbons of the quinoline ring, the aldehyde carbonyl carbon, and the methoxy carbon. The carbonyl carbon would be the most downfield signal, expected to be in the region of 190 ppm. The aromatic carbons would resonate between 110 and 160 ppm, while the methoxy carbon would appear around 55-60 ppm.

## Expected FT-IR Spectral Data

The infrared spectrum would be expected to show characteristic absorption bands for the following functional groups:

- C=O stretch (aldehyde): A strong band around  $1700\text{ cm}^{-1}$ .
- C-H stretch (aldehyde): Two weak bands around  $2820$  and  $2720\text{ cm}^{-1}$ .
- C-O stretch (methoxy): A strong band in the region of  $1250\text{-}1000\text{ cm}^{-1}$ .
- Aromatic C=C and C=N stretching: Multiple bands in the  $1600\text{-}1400\text{ cm}^{-1}$  region.
- Aromatic C-H stretching: Bands above  $3000\text{ cm}^{-1}$ .

## Expected Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak  $[M]^+$  at  $m/z$  187. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the methoxy group ( $\text{OCH}_3$ ).

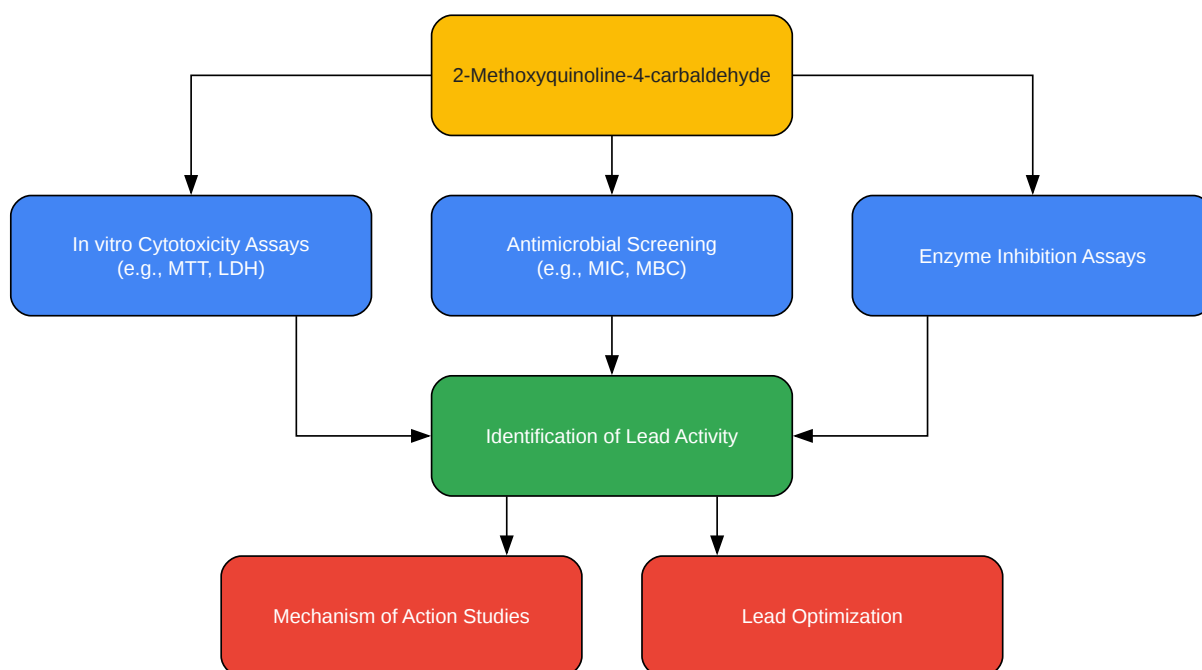
## Biological Activity and Potential Applications

While direct biological studies on **2-Methoxyquinoline-4-carbaldehyde** are not available, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.<sup>[17]</sup><sup>[18]</sup><sup>[19]</sup><sup>[20]</sup> The 2-methoxyquinoline-3-carbaldehyde isomer has been reported to exhibit antimicrobial and anti-diabetic effects.<sup>[4]</sup>

Given the established biological relevance of the quinoline scaffold, **2-Methoxyquinoline-4-carbaldehyde** represents a promising candidate for further investigation in drug discovery programs. Its potential as an intermediate in the synthesis of more complex bioactive molecules also warrants exploration.

## Potential Research Workflow for Biological Screening

A typical workflow for the initial biological screening of **2-Methoxyquinoline-4-carbaldehyde** is depicted below.



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A generalized workflow for the biological screening of novel compounds.

This guide provides a foundational understanding of **2-Methoxyquinoline-4-carbaldehyde** based on available data and established chemical principles. Further experimental work is necessary to fully elucidate its properties and potential applications. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising compound.

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